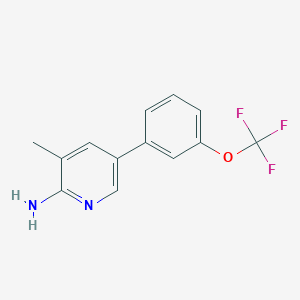
2,3-Divinyl-oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-divinyloxirane is a chiral epoxide with two vinyl groups attached to the oxirane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. The presence of the oxirane ring and the vinyl groups makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-divinyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize alkenes into epoxides . Another method involves the formation of epoxides from halohydrins through intramolecular S_N2 reactions .
Industrial Production Methods
In industrial settings, the production of (2R,3R)-2,3-divinyloxirane often involves the use of large-scale epoxidation processes. These processes typically employ peroxycarboxylic acids due to their efficiency and the ability to produce high yields of the desired epoxide .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-divinyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: mCPBA, peroxyacetic acid.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while nucleophilic substitution can produce various substituted alcohols .
Scientific Research Applications
(2R,3R)-2,3-divinyloxirane has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-divinyloxirane involves its reactivity as an epoxide. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, including ring-opening reactions and substitutions . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-dibromobutane: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3S)-2,3-dibromobutane: The enantiomer of (2R,3R)-2,3-dibromobutane, with opposite stereochemistry.
(2R,3S)-2,3-dibromobutane: A diastereomer of (2R,3R)-2,3-dibromobutane, with different spatial arrangement of atoms .
Uniqueness
What sets (2R,3R)-2,3-divinyloxirane apart from these similar compounds is the presence of the vinyl groups attached to the oxirane ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2,3-bis(ethenyl)oxirane |
InChI |
InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2 |
InChI Key |
WVLXAFYCRVAZSM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C(O1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


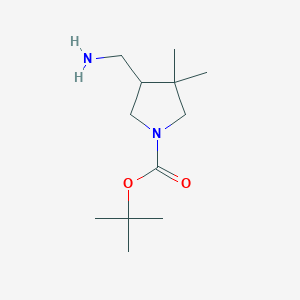
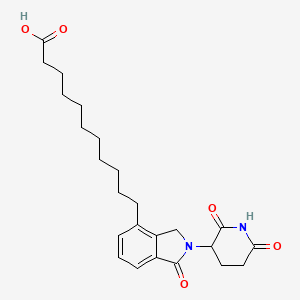
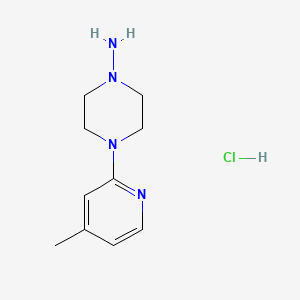
![(10S,13S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14776981.png)

![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride](/img/structure/B14776994.png)
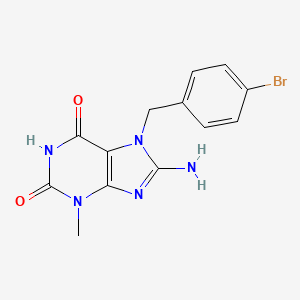

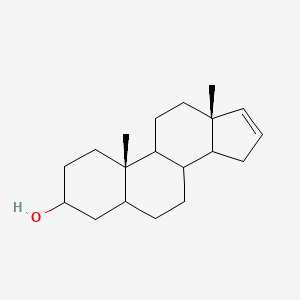
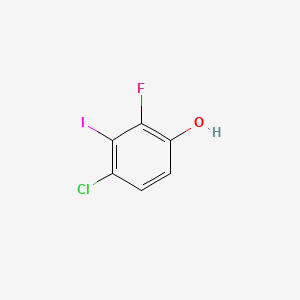
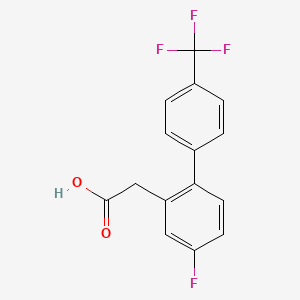
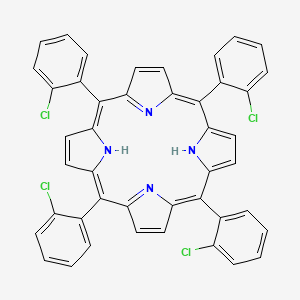
![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid](/img/structure/B14777040.png)
